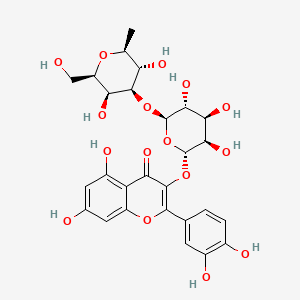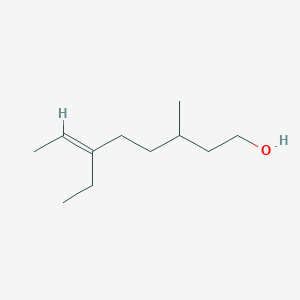
H4atta
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H4atta is a tetracarboxylic acid. It is a conjugate acid of an atta(4-).
Wissenschaftliche Forschungsanwendungen
Versatile Intermediate for Value-Added Bioproducts
4-Hydroxybenzoic acid (4-HBA), closely related to H4atta, has gained attention as a promising intermediate for various bioproducts. Its applications span across food, cosmetics, pharmacy, and fungicides. Synthetic biology and metabolic engineering have been pivotal in producing 4-HBA-based products, such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol. This area holds potential for future research in new compound production using 4-HBA (Wang et al., 2018).
Hydrogen Generation via Hydrolysis
Hydrogen, as an alternative energy source, can be generated through the hydrolysis of sodium borohydride (NaBH4). This process, relevant to material science, environmental fields, and energy-based applications, is seen as a promising technology, though it faces challenges in commercialization and competitive viability (Abdelhamid, 2020).
Bioassay for Environmental Monitoring
The H4IIE cell bioassay is utilized as a screening tool for planar halogenated hydrocarbons and similar chemicals in wildlife and environmental samples. Its advantage lies in its speed, simplicity, and cost-effectiveness compared to analytical measurements, making it a valuable addition to hazard assessment and biomonitoring studies (White et al., 2004).
Catalyst Research in Chemical Production
Catalyst research, crucial for modern chemical production, involves the use of catalysts in processes like the selective hydrogenation of acetylene and the hydrogenation of carbon oxides. Innovations in catalyst research, including the development of BASF Catalyst H 0–11 and SELOP C4®, highlight the significance of this field (Büchele et al., 1996).
Hydrogen Supply for Fuel Cell Systems
Sodium borohydride (NaBH4) is explored for hydrogen generation in proton exchange membrane fuel cells (PEMFCs). Various hydrolysis catalysts have been proposed, and challenges like catalyst deactivation and by-product treatment remain. The NaBH4–PEMFC system is considered a technologically feasible alternative for hydrogen supply in fuel cells (Wee et al., 2006).
Eigenschaften
Molekularformel |
C39H33N5O8 |
|---|---|
Molekulargewicht |
699.7 g/mol |
IUPAC-Name |
2-[[6-[4-anthracen-9-yl-6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C39H33N5O8/c45-35(46)20-43(21-36(47)48)18-27-9-5-13-31(40-27)33-16-26(39-29-11-3-1-7-24(29)15-25-8-2-4-12-30(25)39)17-34(42-33)32-14-6-10-28(41-32)19-44(22-37(49)50)23-38(51)52/h1-17H,18-23H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52) |
InChI-Schlüssel |
OOFLZRMKTMLSMH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=NC(=C4)C5=CC=CC(=N5)CN(CC(=O)O)CC(=O)O)C6=CC=CC(=N6)CN(CC(=O)O)CC(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=NC(=C4)C5=CC=CC(=N5)CN(CC(=O)O)CC(=O)O)C6=CC=CC(=N6)CN(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B1236001.png)

![4-chloro-5-[(2E)-2-[(3-methyl-2-thienyl)methylene]hydrazino]pyridazin-3-ol](/img/structure/B1236003.png)


![Indolizino[1,2-b]quinoline-7-acetic acid,a-ethyl-9,11-dihydro-a-hydroxy-8-(hydroxymethyl)-9-oxo-, monosodiumsalt, (aS)-](/img/structure/B1236008.png)
![(6R,7R)-7-[[2-(2-amino-4-thiazolyl)-2-hydroxyimino-1-oxoethyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1236009.png)







